molecular formula C17H25N3O B5017558 N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide

N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide

Cat. No.: B5017558
M. Wt: 287.4 g/mol
InChI Key: MOWNWFPGJPCZLM-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide is a complex organic compound that features a cyclopropyl group, a pyridinylmethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The cyclopropyl group is introduced through cyclopropanation reactions. Common reagents used in these reactions include cyclopropyl bromide, pyridine, and piperidine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-4-yl)methanamine
  • N-(pyridin-4-yl)pyridin-4-amine
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, can impart rigidity and influence the compound’s interaction with molecular targets.

Properties

IUPAC Name

N-cyclopropyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c21-17(19-16-2-3-16)4-1-14-7-11-20(12-8-14)13-15-5-9-18-10-6-15/h5-6,9-10,14,16H,1-4,7-8,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNWFPGJPCZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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